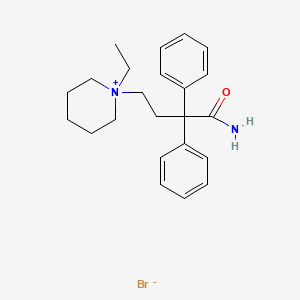

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide

説明

Chemical Identity and Properties 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide is a quaternary ammonium compound characterized by a piperidinium core substituted with a 3-carbamoyl-3,3-diphenylpropyl chain and an ethyl group.

特性

CAS番号 |

114281-40-2 |

|---|---|

分子式 |

C23H31BrN2O |

分子量 |

431.4 g/mol |

IUPAC名 |

4-(1-ethylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide |

InChI |

InChI=1S/C23H30N2O.BrH/c1-2-25(17-10-5-11-18-25)19-16-23(22(24)26,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3,(H-,24,26);1H |

InChIキー |

BHEDJDOZVWXNQT-UHFFFAOYSA-N |

正規SMILES |

CC[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] |

製品の起源 |

United States |

準備方法

1-(3-カルバモイル-3,3-ジフェニルプロピル)-1-エチルピペリジニウムブロミドの合成は、通常、臭素化剤の存在下で3-カルバモイル-3,3-ジフェニルプロピルアミンとエチルピペリジンを反応させることを含みます。 反応条件には、多くの場合、ジクロロメタンなどの溶媒と反応を促進する触媒が含まれます . 工業生産方法は、収率と純度を最適化して、同様の合成経路を大規模に行う場合があります。

化学反応の分析

科学研究の用途

1-(3-カルバモイル-3,3-ジフェニルプロピル)-1-エチルピペリジニウムブロミドは、科学研究でいくつかの用途があります。

化学: 有機合成における試薬として、および特定の化学反応の触媒として使用されます。

生物学: この化合物は、細胞プロセスへの影響と治療薬としての可能性について研究されています。

科学的研究の応用

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

作用機序

1-(3-カルバモイル-3,3-ジフェニルプロピル)-1-エチルピペリジニウムブロミドの作用機序は、コリン作動性受容体との相互作用を含みます。これらの受容体に結合することにより、アセチルコリンの作用を阻害し、筋肉の痙攣やその他のコリン作動性効果を軽減します。 この相互作用は、主に副交感神経系に影響を与えます .

類似化合物との比較

Key Structural Features

- Molecular Formula : Likely C23H31BrN2O (inferred from Fenpiverinium bromide’s formula, C22H29BrN2O, with substitution of methyl to ethyl) .

- Functional Groups :

- A piperidinium ring with a quaternary nitrogen.

- A 3,3-diphenylpropyl chain with a carbamoyl (-CONH2) group at the central carbon.

- An ethyl substituent on the piperidinium nitrogen.

Pharmacological Relevance

Quaternary ammonium compounds in this class are typically anticholinergics or antispasmodics. For example, Fenpiverinium bromide (a methyl-substituted analogue) is used clinically for its antimuscarinic effects . The ethyl variant may exhibit modified pharmacokinetics due to increased lipophilicity.

Comparison with Structural Analogues

Fenpiverinium Bromide (1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium Bromide)

- Molecular Formula : C22H29BrN2O .

- Key Differences: Substituent: Methyl group on the piperidinium nitrogen vs. ethyl in the target compound. Physicochemical Impact: The ethyl group increases molecular weight (~417.4 g/mol for methyl vs.

- Pharmacology : Fenpiverinium bromide is a potent anticholinergic agent used to treat gastrointestinal spasms. Its ethyl analogue may exhibit prolonged duration of action due to slower metabolic clearance .

1-(3-Cyano-3,3-diphenylpropyl)-1-methylpiperidinium Bromide

Pipethanate Ethylbromide (1-(2-Benziloyloxyethyl)-1-ethylpiperidinium Bromide)

Emepronium Bromide

- Molecular Formula: C22H31BrNO .

- Key Differences :

Structural and Pharmacological Comparison Table

Research Findings and Trends

- Structure-Activity Relationships: Nitrogen Substituent: Ethyl groups enhance lipophilicity and duration of action compared to methyl . Backbone Modifications: Replacement of carbamoyl with cyano reduces hydrogen-bonding capacity, impacting target affinity .

- Synthetic Routes : Piperidinium-based compounds are often synthesized via quaternization reactions, as seen in the synthesis of 1-propargyl derivatives (e.g., ).

生物活性

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide (referred to as "the compound") is a quaternary ammonium salt with significant implications in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes a piperidinium moiety. The presence of the carbamoyl and diphenylpropyl groups suggests potential interactions with biological targets, particularly in the central nervous system.

| Property | Value |

|---|---|

| Molecular Weight | 431.41 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in water |

| LogP | Not Available |

Pharmacological Mechanisms

Research indicates that the compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors and ion channels. Its quaternary ammonium structure suggests it may act as a modulator of cholinergic signaling pathways.

- Antinociceptive Activity : Studies have shown that related compounds can exhibit pain-relieving properties by acting on opioid receptors. The compound's structural similarity to known analgesics warrants investigation into its potential antinociceptive effects.

- Neuroprotective Effects : Preliminary data suggest that the compound may protect neuronal cells from oxidative stress, potentially through the upregulation of antioxidant enzymes.

- Antimicrobial Properties : Some derivatives of piperidinium salts have demonstrated antimicrobial activity against various pathogens, indicating that this compound might possess similar properties.

Study 1: Antinociceptive Effects

A study conducted on rodent models evaluated the antinociceptive effects of various piperidinium derivatives, including the compound . Results indicated a significant reduction in pain response compared to control groups, suggesting potential for development as an analgesic agent .

Study 2: Neuroprotection in Ischemic Models

In another study focusing on ischemic brain injury, administration of the compound showed a marked reduction in neuronal death and improved functional outcomes in treated animals versus untreated controls. This highlights its potential as a neuroprotective agent .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。